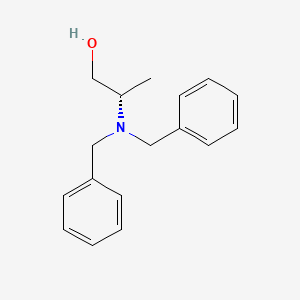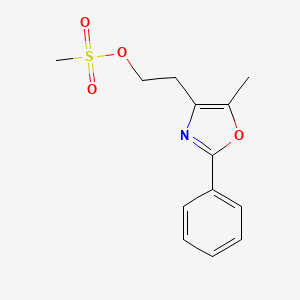
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate
概述
描述
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate, also known as MESNa, is a chemical compound that has been widely used in scientific research for its ability to protect sulfhydryl groups from oxidation. In
科学研究应用
Selective Hydrolysis of Methanesulfonate Esters
Research by Chan, Cox, and Sinclair (2008) explored the selective hydrolysis of methanesulfonate esters, providing insights into the removal of potentially genotoxic alkyl esters of methane sulfonic acid in pharmaceutical contexts. This study emphasizes the importance of pH in hydrolysis reactions, which could be relevant for the synthesis and cleanup processes involving methanesulfonate esters like 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate (Chan, Cox, & Sinclair, 2008).
Microbial Metabolism of Methanesulfonic Acid
Kelly and Murrell (1999) detailed the microbial metabolism of methanesulfonic acid, a closely related compound, underlining its role in the biogeochemical cycling of sulfur and its utilization by aerobic bacteria as a sulfur source. Although this study does not directly involve 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate, the metabolic pathways of methanesulfonic acid derivatives hold significance for environmental and biological research (Kelly & Murrell, 1999).
Structural Study of Nimesulide Triazole Derivatives
A structural study on nimesulide triazole derivatives by Dey et al. (2015) involved the analysis of crystal structures and molecular interactions. Though the focus was on nimesulide derivatives, the methodology and findings on supramolecular assemblies and intermolecular interactions provide valuable insights for studying and designing molecules with complex structures like 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate (Dey et al., 2015).
Coenzyme M Analogues and Methanogenesis
Research by Gunsalus, Romesser, and Wolfe (1978) on coenzyme M analogues and their activity in the methyl coenzyme M reductase system sheds light on the synthesis and biological activity of sulfonate esters. Such studies contribute to understanding the biochemical roles and synthetic potential of sulfonate-containing compounds, potentially including 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate (Gunsalus, Romesser, & Wolfe, 1978).
属性
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-10-12(8-9-17-19(2,15)16)14-13(18-10)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRKPSSXHXSLMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441528 | |
| Record name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |
CAS RN |
227029-27-8 | |
| Record name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

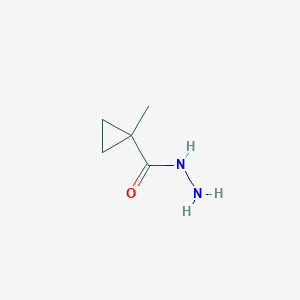
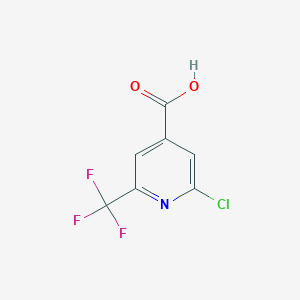
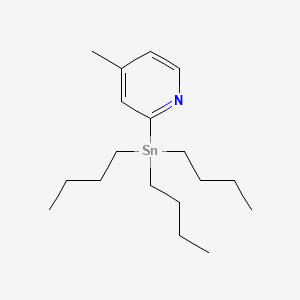
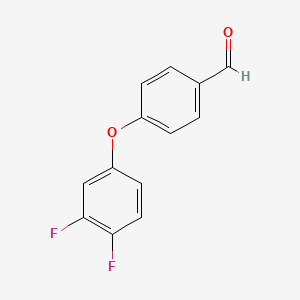
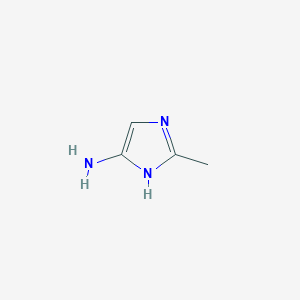
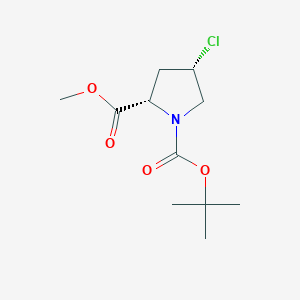
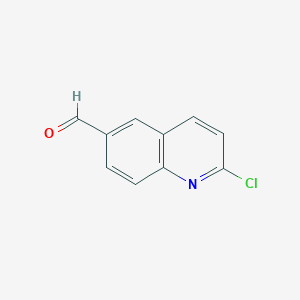
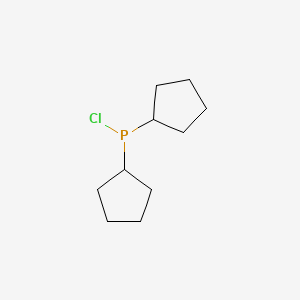
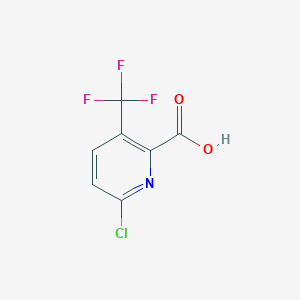
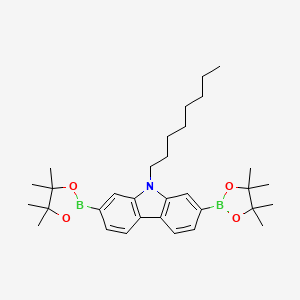
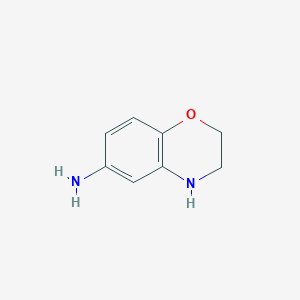
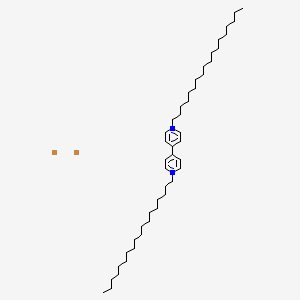
![Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)](/img/structure/B1589558.png)
